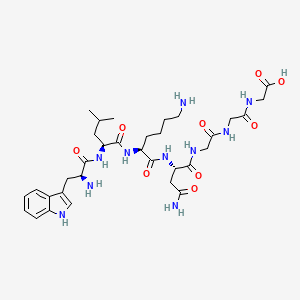
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one is a complex organic compound that features an adamantyl group, an imidazole ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized with glyoxal to yield the desired imidazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity to these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Adapalene: A similar compound with a methoxyphenyl group and an adamantyl group, used in dermatology.
Memantine: Another adamantyl derivative used in the treatment of Alzheimer’s disease.
Uniqueness
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one is unique due to its combination of an adamantyl group with an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C20H25N3O2/c1-25-16-4-2-15(3-5-16)20(17(24)22-18(21)23-20)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H3,21,22,23,24) |
Clave InChI |
SLKPWBHOCHYIOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
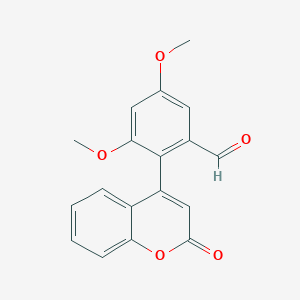

![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
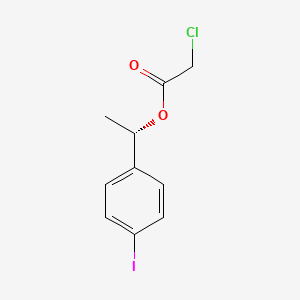
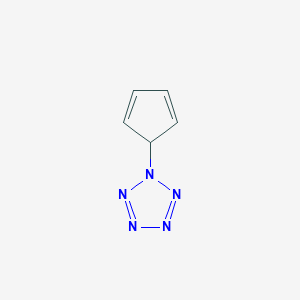
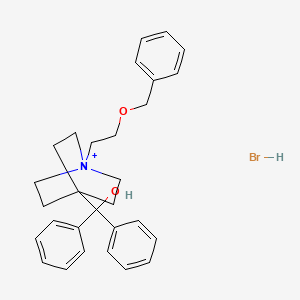
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)

![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
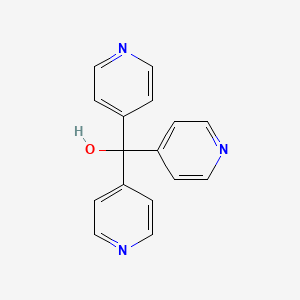
![Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12519052.png)
